molecular formula C6H14FO3P B14276938 Phosphonic acid, (1-fluoroethyl)-, diethyl ester CAS No. 135738-54-4

Phosphonic acid, (1-fluoroethyl)-, diethyl ester

Cat. No.: B14276938
CAS No.: 135738-54-4
M. Wt: 184.15 g/mol
InChI Key: QVRDFHQKWWYMPE-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-fluoroethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H14FO3P. This compound is characterized by the presence of a phosphonic acid group bonded to a (1-fluoroethyl) group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (1-fluoroethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-fluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and batch reactors, where temperature, pressure, and catalyst concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (1-fluoroethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols and phosphonic acid.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (1-fluoroethyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-fluoroethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of the fluorine atom enhances its reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • Phosphonic acid, P-(1-fluoro-2-butyn-1-yl)-, diethyl ester
  • 1-Fluoroethylidenebis(phosphonic acid diethyl) ester

Comparison: Phosphonic acid, (1-fluoroethyl)-, diethyl ester is unique due to its specific structural features, such as the (1-fluoroethyl) group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

135738-54-4

Molecular Formula

C6H14FO3P

Molecular Weight

184.15 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-fluoroethane

InChI

InChI=1S/C6H14FO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5H2,1-3H3

InChI Key

QVRDFHQKWWYMPE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)F)OCC

Origin of Product

United States

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